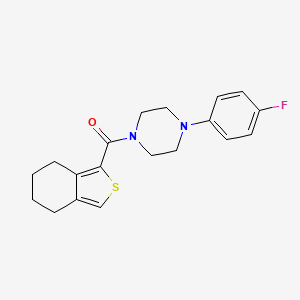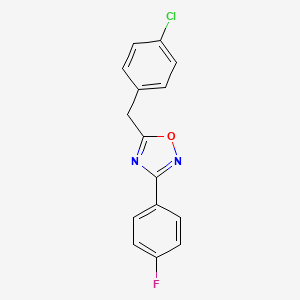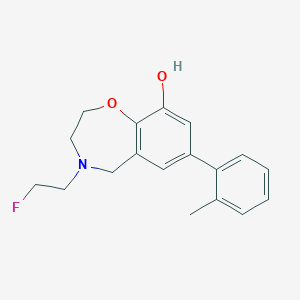![molecular formula C16H24N2O5S B5366977 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5366977.png)
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
MS-275 is a class I 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that selectively targets 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide1, 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide2, and 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide3. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides by MS-275 leads to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of tumor growth. MS-275 has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In addition, MS-275 has been shown to have anti-inflammatory effects and to modulate immune responses.
实验室实验的优点和局限性
MS-275 has several advantages as a research tool. It is a potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitor that can be used to study the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in gene expression and disease. MS-275 has also been extensively studied in preclinical models of cancer, making it a valuable tool for cancer research. However, MS-275 has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, MS-275 has been shown to have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors, which can improve patient selection for clinical trials. Additionally, there is interest in studying the combination of this compound inhibitors with other therapies, such as immune checkpoint inhibitors and targeted therapies, to improve treatment outcomes. Finally, there is interest in studying the role of 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides in other diseases, such as neurodegenerative diseases and inflammatory diseases.
合成方法
MS-275 can be synthesized using various methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent such as iron powder. Alternatively, MS-275 can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with N,N-dimethylpropanamide in the presence of a base, followed by reduction with a reducing agent.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in cancer. 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides play a crucial role in regulating gene expression, and their dysregulation has been implicated in various cancers. MS-275 inhibits 3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N,N-dimethylpropanamides, leading to the accumulation of acetylated histones and other proteins, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation, which are important processes in cancer treatment.
属性
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-17(2)16(19)7-4-13-12-14(5-6-15(13)22-3)24(20,21)18-8-10-23-11-9-18/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIEBJAGBKOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)

![8-(3-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5366911.png)

![3-(3-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5366920.png)
![2-(2-furyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinazoline](/img/structure/B5366943.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366944.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366955.png)

![1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366985.png)
![N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5366996.png)
![7-(3-chloro-4-fluorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5367000.png)
